1,3-Bis[(oxiran-2-yl)methyl]-5-(prop-1-en-2-yl)-1,3,5-triazinane-2,4,6-trione

Dual-cure crosslinker Photopatterning Thermal-mechanical properties

MA-DGIC (CAS 69731-45-9) is a strategic triazine-trione crosslinker featuring two epoxy groups and one allyl group. This mixed-functionality design enables sequential dual-cure processing—UV-initiated radical patterning followed by thermal epoxy crosslinking—unattainable with single-mode TGIC or TAIC. Essential for negative-tone photoresists, solder mask inks, and high-performance dielectric resins in wafer-level packaging (WLP). Electronic-grade purity (≥99.5%) with ultra-low metal impurities (<20 ppb) meets stringent semiconductor fabrication standards. Secure your supply of this differentiated reactive monomer to optimize your advanced packaging and optoelectronic encapsulant formulations.

Molecular Formula C12H15N3O5
Molecular Weight 281.26 g/mol
CAS No. 69731-45-9
Cat. No. B3279698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis[(oxiran-2-yl)methyl]-5-(prop-1-en-2-yl)-1,3,5-triazinane-2,4,6-trione
CAS69731-45-9
Molecular FormulaC12H15N3O5
Molecular Weight281.26 g/mol
Structural Identifiers
SMILESCC(=C)N1C(=O)N(C(=O)N(C1=O)CC2CO2)CC3CO3
InChIInChI=1S/C12H15N3O5/c1-7(2)15-11(17)13(3-8-5-19-8)10(16)14(12(15)18)4-9-6-20-9/h8-9H,1,3-6H2,2H3
InChIKeyIFRRQUWBWWMPKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis[(oxiran-2-yl)methyl]-5-(prop-1-en-2-yl)-1,3,5-triazinane-2,4,6-trione (CAS 69731-45-9): A Mixed-Functionality Triazine-Trione Crosslinker for Dual-Cure Electronic Materials


1,3-Bis[(oxiran-2-yl)methyl]-5-(prop-1-en-2-yl)-1,3,5-triazinane-2,4,6-trione (CAS 69731-45-9), also referred to as monoallyl diglycidyl isocyanurate (MA-DGIC or MAD-GIC), is a triazine-trione derivative bearing two glycidyl (epoxy) groups and one allyl substituent on the isocyanurate ring . With a molecular formula of C₁₂H₁₅N₃O₅ and a molecular weight of 281.26 g/mol, the compound is a white crystalline powder with a melting point of 58–62 °C and a density of 1.448 ± 0.06 g/cm³ [1]. The triazine-trione core imparts inherent thermal stability and nitrogen-based flame retardancy, while the coexistence of epoxy and allyl reactive sites enables sequential or orthogonal curing mechanisms—thermal curing via epoxy ring-opening and photo- or radical-initiated curing via the allyl group . This mixed-functionality design positions the compound as a specialized crosslinker and reactive monomer in high-performance electronic materials, including negative-tone photoresists, solder mask inks, semiconductor encapsulants, and advanced dielectric resins for wafer-level packaging .

Why Generic Substitution Is Inadequate: Structural Differentiation of 1,3-Bis[(oxiran-2-yl)methyl]-5-(prop-1-en-2-yl)-1,3,5-triazinane-2,4,6-trione from Its Closest Triazine-Trione Analogs


The triazine-trione isocyanurate scaffold supports a family of crosslinkers that differ critically in the number and type of reactive functionalities: tri-functional epoxy-only TGIC (triglycidyl isocyanurate, CAS 2451-62-9), tri-functional allyl-only TAIC (triallyl isocyanurate, CAS 1025-15-6), mono-epoxy di-allyl DA-MGIC (CAS 20395-16-8), and the mixed epoxy-allyl MA-DGIC (the target compound). These differences in functionality type and count produce divergent curing chemistry, crosslink density, thermal-mechanical profiles, and processing windows that preclude simple drop-in substitution [1]. For instance, TGIC provides high crosslink density from three epoxy groups but offers no photo-curable pathway; TAIC enables radical crosslinking but cannot participate in epoxy condensation or addition curing; DA-MGIC possesses only one epoxy group, yielding substantially lower thermoset network density than MA-DGIC [2]. MA-DGIC occupies a distinct intermediate position—two epoxy groups for adequate thermal crosslink density plus one allyl group for photo-patterning or radical co-curing—making it uniquely suited for dual-cure process flows in photolithographic applications where neither TGIC nor TAIC nor DA-MGIC alone can satisfy both thermal and patterning requirements simultaneously [3].

Quantitative Differentiation Evidence for 1,3-Bis[(oxiran-2-yl)methyl]-5-(prop-1-en-2-yl)-1,3,5-triazinane-2,4,6-trione (MA-DGIC) Versus its Closest Structural Analogs


Dual-Cure Reactive Functionality: MA-DGIC vs. TGIC, TAIC, and DA-MGIC

MA-DGIC (CAS 69731-45-9) is the only member of the glycidyl/allyl isocyanurate series that combines precisely two epoxy groups with one allyl group, enabling sequential thermal-epoxy and photo-radical curing from a single monomer . TGIC (CAS 2451-62-9) contains three epoxy groups and zero allyl groups, permitting only thermal curing; TAIC (CAS 1025-15-6) contains three allyl groups and zero epoxy groups, permitting only radical-mediated curing . DA-MGIC (CAS 20395-16-8) contains one epoxy and two allyl groups, offering reduced thermal crosslink capability [1]. No other commercially available isocyanurate-based crosslinker provides the 2:1 epoxy-to-allyl ratio that balances thermal network density with photo-patternability [2].

Dual-cure crosslinker Photopatterning Thermal-mechanical properties Negative-tone photoresist

Epoxy Equivalent Weight and Predicted Crosslink Density: MA-DGIC vs. TGIC and DA-MGIC

The epoxy equivalent weight (EEW) of MA-DGIC is calculated as 140.6 g/eq (MW 281.26 g/mol ÷ 2 epoxy groups), which positions it between TGIC (EEW ≈ 99.1 g/eq; MW 297.26 ÷ 3 epoxy groups) and DA-MGIC (EEW ≈ 265.3 g/eq; MW 265.27 ÷ 1 epoxy group) [1]. For comparison, DGEBA, the most common general-purpose epoxy resin, has an EEW of 170–190 g/eq . MA-DGIC's EEW of 140.6 g/eq predicts a moderate crosslink density—lower than TGIC (which yields the densest network among isocyanurate epoxies) but substantially higher than DA-MGIC [2]. The commercial TGIC specification lists an epoxy equivalent of ≤110 g/eq (measured), consistent with the theoretical value, while DA-MGIC's single epoxy group limits its network-forming capacity .

Crosslink density Epoxy equivalent weight Thermoset network Mechanical properties

Melting Point Positioning: Processing Window Advantage of MA-DGIC over TGIC and DA-MGIC

MA-DGIC exhibits a melting point of 58–62 °C [1], which lies midway between DA-MGIC (40–42 °C) [2] and TGIC (90–125 °C, with typical pure-grade melting at 95–98 °C) . TAIC melts at only 20.5–28 °C, existing as a low-viscosity liquid or low-melting solid at ambient conditions [3]. The 58–62 °C melting range of MA-DGIC is below typical epoxy curing onset temperatures (commonly 100–180 °C), ensuring facile melt-blending into resin formulations during compounding, while being sufficiently above room temperature to permit storage and handling as a free-flowing crystalline powder without cold-flow or blocking issues. In contrast, TGIC's higher melting point (≥90 °C) demands elevated processing temperatures that can narrow the processing window or trigger premature curing in heat-sensitive formulations.

Processing temperature Melting point Formulation compatibility Hot-melt processing

Electronic-Grade Purity Specifications: Metal Impurity Control for Semiconductor Applications

MA-DGIC (CAS 69731-45-9) is commercially available at 99.5% purity in electronic-grade specification with customizable metal impurity levels below 20 ppb . This purity tier is specifically validated for negative-tone photoresist systems and high-performance dielectric resins used in semiconductor advanced packaging, including wafer-level packaging (WLP) . While TGIC is also available in electronic grades, standard commercial TGIC specifications typically report epoxy equivalent and volatile content as primary quality metrics, with metal impurity specifications less commonly advertised at the sub-ppb level . TAIC (industrial grade) is primarily marketed for polyolefin crosslinking and rubber vulcanization rather than electronics-grade applications [1]. The availability of MA-DGIC with documented ultra-low metal impurity (<20 ppb) directly addresses the stringent purity requirements of semiconductor fabrication, where mobile ion contamination can compromise device reliability.

Electronic-grade purity Metal impurities Semiconductor packaging Wafer-level packaging

Application-Specific Validation in Negative-Tone Photoresist and Dual-Cure Solder Mask Formulations

MA-DGIC is explicitly identified in patent literature and supplier documentation as a key reactive monomer for curable epoxy resin compositions used in negative-tone photoresists and solder mask inks, where its dual epoxy/allyl functionality enables a two-step process: UV-induced photo-patterning via the allyl group followed by thermal curing via epoxy ring-opening to achieve full crosslink density [1]. This dual-cure sequence—'photo-imaging + thermal reinforcement'—is uniquely enabled by the mixed functionality of MA-DGIC and cannot be replicated by TGIC (thermal-only) or TAIC (radical-only) used alone . DA-MGIC, with only one epoxy group, provides insufficient thermal crosslink density post-patterning and is therefore a less effective standalone solution for applications requiring robust final thermoset properties [2]. Patent WO-2011093219-A1 (Daicel Corporation) specifically claims curable epoxy resin compositions incorporating monoallyl diglycidyl isocyanurate as component (B) for achieving cured products with high light reflectivity, excellent heat resistance, and high stiffness [3].

Negative-tone photoresist Solder mask ink Dual-cure Photolithography

Nitrogen-Intrinsic Flame Retardancy: Triazine-Trione Core Advantage vs. Non-Nitrogenous Epoxy Resins

The triazine-trione (isocyanurate) core of MA-DGIC contains approximately 14.9% nitrogen by weight (3 N atoms × 14.01 g/mol ÷ 281.26 g/mol), providing intrinsic nitrogen-based flame retardancy through the release of non-combustible nitrogen-containing gases during thermal decomposition [1]. This inherent flame-retardant characteristic is shared across all isocyanurate derivatives (TGIC, TAIC, DA-MGIC) and represents a class-level advantage over non-nitrogenous epoxy resins such as DGEBA . Literature on triazine-trione-based epoxy systems demonstrates that the nitrogen-rich triazine ring contributes to char formation and reduced heat release, with triazine-trione-containing epoxy thermosets achieving UL94 V-0 ratings at low additive loadings [2]. While MA-DGIC itself has not been the subject of dedicated flame retardancy studies, its triazine-trione core structure is identical to that of TGIC and TAIC, for which flame-retardant effects are well-documented, and its nitrogen content (14.9 wt%) is comparable to that of TGIC (14.1 wt%) [3].

Flame retardancy Triazine-trione Halogen-free UL94

Optimal Application Scenarios for 1,3-Bis[(oxiran-2-yl)methyl]-5-(prop-1-en-2-yl)-1,3,5-triazinane-2,4,6-trione Based on Quantitative Differentiation Evidence


Negative-Tone Photoresist Formulations for PCB Dry Film and Solder Mask

MA-DGIC is uniquely suited as a reactive monomer or crosslinker in negative-tone photoresist systems where a sequential photo-patterning and thermal curing process is required. Its allyl group enables UV-initiated radical polymerization for image-wise patterning, while the two epoxy groups provide post-exposure thermal crosslinking to achieve the mechanical integrity and chemical resistance needed for PCB solder mask and dry film photoresist applications . This dual-cure capability is not available from TGIC (no photo-cure) or TAIC (no thermal epoxy cure) when used as single components, and DA-MGIC's single epoxy group yields insufficient final crosslink density . Patent literature (WO-2011093219-A1, JP5938040B2, EP 2832760 A4) explicitly claims MA-DGIC as component (B) in curable epoxy compositions for optoelectronic device packaging requiring high light reflectivity and thermal stability [1].

Semiconductor Advanced Packaging: Wafer-Level Packaging (WLP) Dielectric Resins

The electronic-grade MA-DGIC (purity 99.5%, metal impurities <20 ppb) is specifically marketed for high-performance dielectric resins in semiconductor advanced packaging, including wafer-level packaging (WLP) . The ultra-low metal impurity specification meets the stringent cleanliness requirements of semiconductor fabrication, where mobile ion contamination can cause device failure. The triazine-trione core contributes to low dielectric constant and low dissipation factor in cured resins, critical for high-frequency signal integrity in advanced packaging interposers and redistribution layers [2]. The 58–62 °C melting point facilitates compounding into resin formulations without excessive heating, preserving the latency of curing agents and reducing thermal budget during pre-processing [3].

High-Reliability LED Encapsulants and Optoelectronic Device Packaging

MA-DGIC is employed in LED peripheral materials and optoelectronic encapsulants where the combination of high light reflectivity, thermal stability, and low discoloration over time is critical [4]. The Daicel patent JP5938040B2 specifically claims curable epoxy resin compositions containing MA-DGIC, alicyclic epoxy, white pigment (TiO₂), and curing agents that deliver cured products with high light reflectivity, excellent heat resistance and light resistance, and minimal deterioration in reflectivity over operational lifetime [5]. The triazine-trione core's inherent UV stability and thermal resistance make MA-DGIC-based formulations superior to conventional DGEBA-based encapsulants for high-brightness LED applications where prolonged exposure to elevated temperatures and photon flux can cause yellowing and reflectivity loss in standard epoxy systems .

Low-Dielectric-Constant Resins for High-Frequency Printed Circuit Boards

The triazine-trione skeleton of MA-DGIC, when used as a crosslinker for PPE (polyphenylene ether) or BMI (bismaleimide) resins, enables the formulation of low-dielectric-constant, low-loss composite materials suitable for high-frequency PCB substrates [6]. The nitrogen-containing heterocyclic structure contributes to reduced dielectric constant and dissipation factor compared to conventional epoxy-phenolic systems, addressing the signal integrity requirements of 5G and millimeter-wave communication devices. MA-DGIC's molecular architecture—combining two epoxy groups for network formation with one allyl group for radical co-cure with unsaturated resin matrices—provides a unique balance of reactivity and dielectric performance that single-mode crosslinkers (TGIC or TAIC) cannot achieve in PPE/BMI hybrid systems [7].

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